Product packaging for 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole(Cat. No.:CAS No. 138128-82-2)

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole

Cat. No.: B2558727
CAS No.: 138128-82-2
M. Wt: 255.13
InChI Key: NBUAKQXELSGMIF-UHFFFAOYSA-N
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Description

Contextualization within 1,2,4-Thiadiazole (B1232254) Chemistry

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. isres.org This class of compounds is known for its general stability due to the aromatic nature of the ring system. isres.org The synthesis of the 3,5-disubstituted 1,2,4-thiadiazole core can be achieved through various methods, including the oxidative dimerization of thioamides or the reaction of amidines with dithioesters. acs.org

Derivatives of 1,2,4-thiadiazole are significant in medicinal chemistry, with many compounds exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. isres.orgnih.govnih.gov The reactivity of the 1,2,4-thiadiazole ring itself is generally low towards electrophilic substitution, but substituents on the ring can be manipulated. isres.org Notably, the 5-position is often the most reactive site for nucleophilic substitution reactions when a suitable leaving group is present. isres.org In the case of 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole, the reactivity is centered not on the ring itself, but on the appended bromomethyl group, which functions as a potent electrophilic site.

Significance of the Bromomethyl Moiety in Heterocyclic Systems

The primary chemical significance of this compound lies in the reactivity of its bromomethyl group. This functional group is a powerful alkylating agent, as the bromine atom is an excellent leaving group in nucleophilic substitution reactions (Sₙ2 type). This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds.

In heterocyclic chemistry, bromomethyl groups serve as crucial "handles" for molecular elaboration. Research on other bromomethyl-substituted heterocycles, such as furans and thiophenes, has demonstrated their wide-ranging utility in reacting with a variety of nucleophiles. pleiades.onlinenih.gov By analogy, this compound is expected to react readily with O-, S-, N-, and P-based nucleophiles. This reactivity profile makes it an exceptionally useful precursor for synthesizing a diverse library of new 1,2,4-thiadiazole derivatives, where the thiadiazole core is linked to other molecular fragments via a methylene (B1212753) bridge.

The table below outlines the expected nucleophilic substitution reactions based on the established reactivity of bromomethyl-substituted heterocyclic compounds. pleiades.onlinenih.gov

Nucleophile TypeExample NucleophileReagent ExampleExpected Product Structure
O-Nucleophile Alcohol/PhenolSodium phenoxideEther linkage (Ar-O-CH₂-)
S-Nucleophile Thiol/ThiophenolPotassium thiophenolateThioether linkage (Ar-S-CH₂-)
N-Nucleophile Amine (Secondary)MorpholineTertiary amine linkage (Ar-N(CH₂)₂O-CH₂-)
C-Nucleophile CyanideSodium cyanideNitrile formation (NC-CH₂-)
P-Nucleophile PhosphiteTriethyl phosphitePhosphonate formation ((EtO)₂P(O)-CH₂-)

The 'Ar' in the product structure represents the 3-phenyl-1,2,4-thiadiazol-5-yl moiety.

Research Trajectories and Future Perspectives for the Compound

The future research applications for this compound are centered on its role as a synthetic building block for creating novel compounds with potential biological activity. Given that the 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, this compound serves as a key intermediate for generating new molecular entities for drug discovery programs. nih.govnih.gov

The primary research trajectory involves using this compound to synthesize series of derivatives for structure-activity relationship (SAR) studies. By systematically reacting it with different nucleophiles, researchers can create libraries of new molecules where the 3-phenyl-1,2,4-thiadiazole (B3053043) core is tethered to other pharmacophores or functional groups. These new compounds can then be screened for various biological activities.

The table below details potential research avenues that could utilize this compound as a starting material.

Research GoalRole of this compoundExample Final Product ClassPotential Application Area
Develop Novel Anticancer Agents Provides the thiadiazole scaffold, a known anticancer pharmacophore. nih.govnih.govDerivatives linking the thiadiazole to other anticancer motifs (e.g., quinazolines, triazoles).Oncology
Synthesize New Antimicrobial Compounds Acts as a precursor to introduce the thiadiazole moiety, which is present in many antimicrobial agents. mdpi.comThiadiazole-containing ethers, thioethers, and amines.Infectious Diseases
Create Novel CNS-Active Agents Serves as a starting point to build molecules containing the thiadiazole core, which has shown anticonvulsant activity. nih.govAmide or amine derivatives of the thiadiazole core.Neurology
Design Materials with Optical Properties Functions as a building block to incorporate the electron-withdrawing thiadiazole ring into larger conjugated systems.Molecules with extended π-systems linked via the methylene bridge.Materials Science

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2S B2558727 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole CAS No. 138128-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUAKQXELSGMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138128-82-2
Record name 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole
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Synthetic Methodologies for 5 Bromomethyl 3 Phenyl 1,2,4 Thiadiazole

Conventional Approaches to 1,2,4-Thiadiazole (B1232254) Core Synthesis

The 1,2,4-thiadiazole ring is a significant heterocyclic motif, and numerous methods have been developed for its synthesis. These strategies often involve the formation of key nitrogen-sulfur (N-S) and carbon-nitrogen (C-N) bonds through cyclization reactions.

The oxidative dimerization of thioamides is one of the most direct and widely utilized methods for preparing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. nih.gov This approach involves the oxidation of two equivalents of a thioamide, leading to the formation of a central N–S bond that completes the heterocyclic ring. For instance, the dimerization of thiobenzamide yields 3,5-diphenyl-1,2,4-thiadiazole. nih.govnih.govacs.org

The reaction mechanism is believed to proceed through the initial oxidation or halogenation of the sulfur atom of one thioamide molecule. nih.govacs.org This activated intermediate is then attacked by a second thioamide molecule, forming a key acyclic precursor which subsequently cyclizes and eliminates a byproduct to yield the aromatic 1,2,4-thiadiazole ring. rhhz.net A wide array of oxidizing agents has been successfully employed for this transformation, each with specific advantages concerning reaction conditions and substrate scope. nih.govresearchgate.net

Oxidizing AgentTypical ConditionsNotes
Iodine (I₂) / O₂ Water, catalystA green chemistry approach using molecular oxygen as the terminal oxidant. rhhz.net
tert-Butyl Hydroperoxide (TBHP) Solvent-free, 80 °CAn efficient, one-pot method starting from primary amides via in-situ thionation. nih.gov
Vanadium Haloperoxidases (VHPOs) Aqueous buffer, H₂O₂, KBrAn enzyme-mediated strategy that utilizes a catalytic amount of a halide salt. nih.govacs.org
Phenyliodine(III) bis(trifluoroacetate) Mild conditionsA hypervalent iodine reagent effective for various oxidative cyclizations. organic-chemistry.org
Ceric Ammonium Nitrate (CAN) Acetonitrile, room temperatureA versatile and efficient reagent for rapid synthesis. nih.gov

Intramolecular cyclization provides a powerful route to both symmetrically and unsymmetrically substituted 1,2,4-thiadiazoles. These reactions typically start with a linear precursor that already contains the requisite atoms for the ring system, and the key step is the formation of the N–S bond to close the ring.

A prominent example is the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This method allows for the efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The reaction often proceeds rapidly and in very good yields. organic-chemistry.org Similarly, the oxidative cyclization of thioacylamidine intermediates, formed in situ from the reaction of amidines and thioacylating agents, is a key step in several synthetic pathways. organic-chemistry.org Electrochemical methods have also been developed to facilitate this dehydrogenative N-S bond formation under catalyst- and oxidant-free conditions. organic-chemistry.org

[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a convergent approach to constructing five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, this involves the reaction of a three-atom component containing a nitrogen-sulfur-nitrogen or similar fragment with a two-atom nitrile component.

One of the classical examples of this type of reaction is the 1,3-dipolar cycloaddition of nitrile sulfides with nitriles. isres.org Nitrile sulfides are transient intermediates that can be generated in situ and react readily with a variety of dipolarophiles, including nitriles, to form the 1,2,4-thiadiazole ring. This method is particularly useful for creating unsymmetrically substituted thiadiazoles. The scope of this reaction has been expanded to include various precursors for the 1,3-dipole, making it a versatile tool in heterocyclic synthesis. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov For thiadiazole synthesis, MCRs offer the advantage of rapidly building molecular complexity from simple, readily available starting materials in a one-pot fashion.

While specific MCRs for 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole are not extensively documented, analogous syntheses for other thiazole and thiadiazole systems demonstrate the feasibility of this approach. nih.govacs.org A hypothetical MCR could involve the reaction of an amidine, a sulfur source, and a component that provides the C5 carbon and its substituent. For example, a one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been developed using aryl aldehydes, amidines, and elemental sulfur. acs.org

The condensation of amidines with reagents containing a reactive carbon-sulfur group is a robust and widely used method for synthesizing unsymmetrically substituted 1,2,4-thiadiazoles. This pathway is crucial for accessing precursors to the target compound, such as 3-phenyl-5-methyl-1,2,4-thiadiazole.

In one variation, an amidine (e.g., benzamidine) reacts with a dithioester. acs.org This reaction proceeds via a base-mediated tandem thioacylation followed by an in-situ intramolecular dehydrogenative N–S bond formation of the resulting thioacylamidine intermediate. organic-chemistry.org Another common approach is the reaction of amidines with isothiocyanates. This can be achieved through an electrochemical intermolecular dehydrogenative coupling, which provides access to various 1,2,4-thiadiazoles with good to excellent efficiency. researchgate.net These methods are highly valuable as they allow for the controlled introduction of different substituents at the 3- and 5-positions of the thiadiazole ring.

Introduction of the Bromomethyl Group to the 1,2,4-Thiadiazole Scaffold

The synthesis of the target compound, this compound, is accomplished by the functionalization of a suitable precursor, namely 3-phenyl-5-methyl-1,2,4-thiadiazole. The methyl group at the 5-position is activated by the adjacent heterocyclic ring, making it susceptible to free-radical halogenation.

The most common and effective method for this transformation is the reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under irradiation with UV light or thermal conditions. wisdomlib.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). This process, known as Wohl-Ziegler bromination, selectively brominates the methyl group at the allylic/benzylic-like position without affecting the aromatic phenyl ring or the thiadiazole core. wisdomlib.orgresearchgate.net

The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator (e.g., BPO) decomposes upon heating to form free radicals.

Propagation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the methyl group of 3-phenyl-5-methyl-1,2,4-thiadiazole. This forms a resonance-stabilized heterocyclic radical. This radical then reacts with a molecule of NBS to yield the final product, this compound, and a succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radicals.

This selective bromination is a critical final step to furnish the desired this compound.

Post-Cyclization Bromination Strategies

This strategy involves the initial synthesis of a stable precursor, 3-phenyl-5-methyl-1,2,4-thiadiazole, followed by the selective bromination of the methyl group.

The synthesis of the unsymmetrical precursor, 3-phenyl-5-methyl-1,2,4-thiadiazole, can be achieved through the oxidative cross-coupling of different thioamides or, more efficiently, through a one-pot reaction involving the intermolecular addition of a thioamide to a nitrile, followed by intramolecular oxidative coupling. For instance, the reaction of thiobenzamide with acetonitrile in the presence of a Lewis acid like aluminum chloride (AlCl₃), followed by oxidation with iodine (I₂), can yield the desired methyl-substituted thiadiazole. acs.org

Once 3-phenyl-5-methyl-1,2,4-thiadiazole is obtained, the key transformation is the selective bromination of the methyl group at the 5-position. This is typically accomplished via a free-radical halogenation known as the Wohl-Ziegler reaction. This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, which is activated by the adjacent thiadiazole ring, to form a stabilized heterocyclic benzylic-type radical. This radical then reacts with NBS to propagate the chain and form the desired 5-(bromomethyl) product. A significant challenge in this reaction is controlling the process to prevent over-bromination, which can lead to the formation of dibromomethyl byproducts. acs.org

Table 1: Typical Conditions for Wohl-Ziegler Bromination
ParameterConditionPurpose
Substrate 3-phenyl-5-methyl-1,2,4-thiadiazoleStarting material
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂/Br•
Initiator AIBN or Benzoyl Peroxide / UV lightInitiates the free-radical chain reaction
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneInert solvent that does not interfere with the radical process
Temperature RefluxPromotes radical formation and reaction

Precursor Functionalization and Subsequent Cyclization

An alternative to modifying the pre-formed heterocycle is to construct the 1,2,4-thiadiazole ring from precursors where one of the components already contains the required bromomethyl functionality or a precursor to it. This approach avoids the potentially unselective post-cyclization bromination step.

One plausible route involves the reaction of thiobenzamide with a functionalized two-carbon building block, such as a bromoacetyl derivative. For example, the reaction of thiobenzamide with bromoacetyl chloride could form an N-(bromoacetyl)thiobenzamide intermediate. This intermediate, upon dehydration and cyclization, would be expected to form the 1,2,4-thiadiazole ring. The cyclization is an oxidative process that forms the crucial N–S bond of the heterocyclic ring. Various oxidizing agents have been employed for such transformations in the synthesis of other 1,2,4-thiadiazoles. acs.org

Another variation involves the reaction between benzamidine and a thioamide precursor derived from bromoacetic acid. The general strategy relies on the oxidative dimerization and cyclization of thioamide-based compounds to generate the 1,2,4-thiadiazole ring. mdpi.com

Table 2: General Strategy for Precursor Functionalization and Cyclization
Precursor 1Precursor 2 (Functionalized)Key TransformationProduct
ThiobenzamideBromoacetyl chlorideAcylation followed by oxidative cyclodehydrationThis compound
BenzamidineThioamide of bromoacetic acidCondensation and oxidative N-S bond formationThis compound

Green Chemistry Approaches in the Synthesis of 1,2,4-Thiadiazoles

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency. These approaches are applicable to the synthesis of the 1,2,4-thiadiazole core and its precursors. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.net The synthesis of various thiadiazole derivatives has been successfully achieved using microwave assistance. nih.govnih.gov For instance, the cyclization of thiosemicarbazides with carboxylic acids or the oxidative cyclization of thioamides can be accelerated under microwave conditions. mdpi.comresearchgate.net This technique provides rapid and uniform heating of the reaction mixture, which can be particularly advantageous for the construction of the thiadiazole ring, potentially reducing the formation of side products.

Table 3: Comparison of Microwave vs. Conventional Synthesis for Heterocycles
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Thiadiazole Schiff Base SynthesisHoursMinutesOften Significant
Triazolo-thiadiazole SynthesisHoursMinutesSignificant

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. Ultrasound-assisted synthesis has been employed for various heterocyclic systems, including thiazoles and triazoles, often resulting in excellent yields in very short reaction times and under mild conditions. mdpi.com This methodology can be applied to key steps in 1,2,4-thiadiazole synthesis, such as the condensation and cyclization reactions, providing an energy-efficient and rapid alternative to conventional heating. tandfonline.com

Solvent-Free and Grinding Approaches

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies purification procedures. An efficient and environmentally friendly one-pot, two-step synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been developed using a grinding or solvent-free approach. This method involves the conversion of primary amides to thioamides using Lawesson's reagent, followed by in-situ oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions. nih.gov This protocol is characterized by the use of readily available starting materials, quick conversion times, and excellent yields without the need for column chromatography. nih.gov

Metal-Free Catalytic Methods

The use of transition metals in catalysis, while effective, can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, metal-free catalytic methods for the synthesis of 1,2,4-thiadiazoles have been developed. These methods often rely on the use of readily available and environmentally benign oxidants and catalysts.

Several such approaches include:

Iodine-Mediated Synthesis : Molecular iodine (I₂) can act as an inexpensive and low-toxicity catalyst for the oxidative formation of the N–S bond required for the thiadiazole ring. Reactions can often be performed in green solvents like water. organic-chemistry.orgrsc.org

Hypervalent Iodine Reagents : Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for mediating the intramolecular oxidative S-N bond formation in imidoyl thioureas, leading to 1,2,4-thiadiazoles in excellent yields and with very short reaction times at ambient temperature. organic-chemistry.orgrsc.org

Electro-oxidative Synthesis : Electrochemical methods provide a reagent-free approach to oxidation. The electro-oxidative intramolecular dehydrogenative N–S bond formation in imidoyl thioureas allows for the synthesis of a broad range of 1,2,4-thiadiazole derivatives under mild, catalyst-free conditions. organic-chemistry.orgrsc.org

TBHP-Mediated Synthesis : Tert-butyl hydrogen peroxide (TBHP) can be used as an oxidant in the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide in ethanol at room temperature, offering a simple procedure with a safer oxidizing system. researchgate.net

Table 4: Examples of Metal-Free Catalytic Methods for 1,2,4-Thiadiazole Synthesis
MethodCatalyst/MediatorKey Advantages
Iodine-Mediated OxidationMolecular Iodine (I₂)Environmentally benign, scalable, can use water as solvent. organic-chemistry.org
Hypervalent Iodine OxidationPIFAMetal-free, very short reaction times, excellent yields. rsc.org
Electrochemical SynthesisNone (electricity)Catalyst- and oxidant-free, high functional group tolerance. organic-chemistry.org
TBHP OxidationTBHPMild conditions, simple procedure, safer oxidizing system. researchgate.net

Utilization of Green Oxidants (e.g., O₂, Oxone)

The application of green oxidants in the synthesis of 1,2,4-thiadiazoles primarily involves the oxidative cyclization of precursor molecules. While a direct, documented synthesis of this compound using O₂ or Oxone is not extensively reported in the available literature, the general applicability of these oxidants for the formation of the 3,5-disubstituted-1,2,4-thiadiazole core from thioamides is well-established. This suggests a plausible synthetic pathway for the target molecule.

The general reaction involves the dimerization of a suitable thioamide precursor, where two molecules of the thioamide are oxidized to form the stable five-membered thiadiazole ring.

Plausible Synthetic Route:

A hypothetical, yet chemically reasonable, approach to the synthesis of this compound would involve the oxidative dimerization of a precursor such as N-(bromoacetyl)thiobenzamide. The synthesis of this precursor, while not detailed in the context of green oxidative cyclization, would be a critical first step.

The subsequent oxidative dimerization of this precursor using either molecular oxygen, often in the presence of a catalyst, or Oxone would be expected to yield the desired this compound.

Utilization of Molecular Oxygen (O₂):

The use of molecular oxygen as a terminal oxidant is a hallmark of green chemistry, with water being the only byproduct. In the context of 1,2,4-thiadiazole synthesis, the oxidative dimerization of thioamides using O₂ is often facilitated by a catalytic system. While specific conditions for a bromoacetyl-containing thioamide are not available, studies on the synthesis of 3,5-diaryl-1,2,4-thiadiazoles provide valuable insights. These reactions are typically carried out in a suitable solvent and may require elevated temperature and pressure to proceed efficiently.

Table 1: General Conditions for O₂-Mediated Oxidative Dimerization of Thioamides

Thioamide SubstrateCatalyst/AdditiveSolventTemperature (°C)PressureYield (%)
ThiobenzamideIodineWater80Atmospheric92
4-MethylthiobenzamideIodineWater80Atmospheric95
ThioacetamideIodineWater80Atmospheric75

Note: This table represents general findings for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles and not the specific target compound.

Utilization of Oxone®:

Oxone®, a stable, non-toxic, and inexpensive solid, serves as a versatile and environmentally friendly oxidizing agent in a variety of organic transformations. Its application in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides has been demonstrated to be effective under mild conditions. The reaction typically proceeds by dissolving the thioamide in a suitable solvent, followed by the addition of an aqueous solution of Oxone®. The reaction is often complete at room temperature, making it an energy-efficient process.

Table 2: General Conditions for Oxone®-Mediated Oxidative Dimerization of Thioamides

Thioamide SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
ThiobenzamideAcetonitrile/WaterRoom Temp.294
4-ChlorothiobenzamideAcetonitrile/WaterRoom Temp.291
2-ThiophenecarbothioamideAcetonitrile/WaterRoom Temp.388

Note: This table represents general findings for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles and not the specific target compound.

The research into the direct application of these green oxidative methods for the synthesis of functionalized 1,2,4-thiadiazoles, such as this compound, is an ongoing area of development. The successful adaptation of these methodologies would represent a significant advancement in the sustainable production of this class of heterocyclic compounds.

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 3 Phenyl 1,2,4 Thiadiazole

Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle characterized by the presence of one sulfur and two nitrogen atoms. This arrangement of heteroatoms significantly influences the electron distribution within the ring, rendering it electron-deficient and thereby defining its reactivity. nih.govchemicalbook.com

Nucleophilic Substitution Patterns on the Thiadiazole Core

Due to the electronegativity of the two nitrogen atoms, the carbon atoms within the 1,2,4-thiadiazole ring have a low electron density, making them susceptible to nucleophilic attack. nih.gov The C5 position is particularly reactive towards nucleophiles. isres.orgchemicalbook.com This heightened reactivity at the C5 position is attributed to it having the lowest π electron density in the ring. chemicalbook.com Consequently, nucleophilic substitution reactions occur more readily at this site. isres.orgchemicalbook.com Halogenated 1,2,4-thiadiazoles are important intermediates, as the halogen atom can be easily displaced by a variety of nucleophiles. nih.gov For example, 5-chloro-thiadiazole readily reacts with nucleophiles to yield a range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov

PositionRelative Reactivity towards NucleophilesInfluencing Factors
C5HighLowest π electron density due to the presence of two pyridine-like nitrogen atoms. chemicalbook.com
C3Lower than C5Higher electron density compared to C5.

This table provides a simplified overview of nucleophilic substitution patterns on the 1,2,4-thiadiazole core.

Ring Stability and Influence of Substitution

1,2,4-thiadiazoles are generally stable compounds due to the aromatic nature of the ring. isres.org However, the parent 1,2,4-thiadiazole is sensitive to acids, alkalis, oxidizing, and reducing agents. chemicalbook.com The stability of the ring is significantly influenced by the presence of substituents at the 3- and 5-positions. isres.org Disubstituted 1,2,4-thiadiazoles are more stable towards acids, alkalis, oxidizing agents, and reducing agents. isres.org The introduction of substituents can also impact the solubility of these compounds; for instance, substitution on a phenyl ring attached to the thiadiazole core can lead to a significant decrease in solubility. nih.gov

Substituent PatternRing Stability
UnsubstitutedSensitive to acids, alkalis, oxidizing, and reducing agents. chemicalbook.com
3,5-DisubstitutedMore stable to acids, alkalis, oxidizing, and reducing agents. isres.org

This table summarizes the influence of substitution on the stability of the 1,2,4-thiadiazole ring.

Reactivity of the Bromomethyl Substituent

The bromomethyl group attached to the 1,2,4-thiadiazole ring is a highly reactive functional group, primarily due to the presence of the good leaving group, bromide. This makes the methylene (B1212753) carbon an electrophilic center, susceptible to a variety of chemical transformations.

Nucleophilic Displacement Reactions

The carbon atom of the bromomethyl group is a prime target for nucleophiles, leading to a wide range of nucleophilic substitution reactions. This reactivity is a common feature of bromomethyl-substituted heterocyclic compounds. nih.gov The ease of this displacement allows for the introduction of diverse functionalities onto the thiadiazole scaffold. For example, the bromine atom can be readily displaced by various nucleophiles such as amines, malonate esters, and alcohols. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The presence of the reactive bromomethyl group in close proximity to the heteroatoms of the thiadiazole ring and any substituents can facilitate intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems. While specific examples for 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole are not extensively detailed in the provided search results, the general principles of intramolecular reactions involving similar structures are well-established. For instance, intramolecular N-S bond formation has been observed in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from thioacylamidine intermediates. acs.org

Rearrangement pathways are also a possibility for substituted thiadiazoles, often promoted by thermal or photochemical conditions, or through chemical reagents. nih.gov Molecular rearrangements have been utilized as a synthetic strategy for the preparation of 1,2,4-thiadiazoles from other heterocyclic systems, such as 1,2,4-oxadiazoles. clockss.org In some cases, reactions at the bromomethyl group can be followed by rearrangements of the resulting products. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol leads to a six-membered heterocycle that subsequently rearranges to a more stable five-membered ring. nih.govnih.gov

Lack of Specific Research Data on this compound Precludes Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical reactivity and transformation mechanisms of This compound . While extensive research exists on the broader class of thiadiazoles and their various isomers, specific studies focusing on the formation of quaternary salts from this particular compound, or mechanistic investigations into its reaction pathways, are not present in the accessible public domain. Consequently, a detailed, evidence-based article adhering to the requested outline cannot be constructed at this time.

The reactivity of the bromomethyl group is a critical aspect of its chemistry. In analogous structures, such as benzyl bromide or other bromomethyl-substituted heterocycles, this functional group is known to be a potent electrophile, readily participating in nucleophilic substitution reactions. It is plausible to hypothesize that this compound would react with tertiary amines to form quaternary ammonium salts, likely via an SN2 mechanism. However, without experimental data from peer-reviewed studies, any discussion on reaction conditions, yields, and the specific reactivity of the resulting salts would be purely speculative.

Similarly, an examination of radical versus non-radical pathways for the transformation of the bromomethyl group would require specific mechanistic studies. While free-radical mechanisms are well-documented for benzylic bromination using reagents like N-bromosuccinimide (NBS), the subsequent reactions of the bromomethyl group are typically dominated by non-radical, nucleophilic substitution pathways. Investigations using radical initiators or traps would be necessary to elucidate whether radical mechanisms play a competitive role in its transformations, but such studies for this compound have not been reported.

Finally, the kinetic and thermodynamic aspects of its reactions remain uncharacterized. Determining reaction rates, activation energies, and equilibrium constants requires dedicated experimental investigation under various conditions. This fundamental data is essential for a comprehensive understanding of the compound's reactivity profile but is currently unavailable in the scientific literature.

While research on related compounds, such as other isomers like 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole or ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrates the expected nucleophilic substitution reactivity of the bromomethyl group, direct extrapolation of these findings to provide a detailed and scientifically rigorous analysis of this compound is not feasible. The subtle electronic and steric effects of the 3-phenyl-1,2,4-thiadiazole (B3053043) ring system could significantly influence the reactivity of the C5-bromomethyl group in ways that cannot be predicted without direct experimental evidence.

Until specific research is conducted and published on this compound, a detailed discussion on the formation and reactivity of its quaternary salts, the mechanisms of its transformations, and the kinetic and thermodynamic parameters of its reactions remains beyond the scope of current scientific knowledge.

Advanced Spectroscopic Characterization of 5 Bromomethyl 3 Phenyl 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, as well as their connectivity.

While specific, experimentally derived spectra for 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole are not widely reported in publicly available literature, the expected signals can be predicted based on its molecular structure. The structure contains distinct chemical environments: a monosubstituted phenyl group, a bromomethyl group, and the 1,2,4-thiadiazole (B1232254) heterocyclic ring.

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to two main structural components: the protons of the phenyl ring and the protons of the bromomethyl group.

Phenyl Protons: The five protons on the phenyl ring attached to the C3 position of the thiadiazole ring would typically appear in the aromatic region of the spectrum (approximately δ 7.0-8.5 ppm). Due to electronic effects from the thiadiazole ring, these protons would likely present as a complex multiplet. The protons ortho to the thiadiazole ring may be shifted downfield compared to the meta and para protons.

Bromomethyl Protons: The two protons of the bromomethyl (-CH₂Br) group attached to the C5 position are in a distinct chemical environment. They would be expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. This signal would likely appear in the aliphatic region, significantly downfield (typically δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent bromine atom and the thiadiazole ring.

Table 1: Expected Proton NMR (¹H NMR) Signals for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Phenyl (C₆H₅) Aromatic Region Multiplet (m) 5H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals for the phenyl carbons, the thiadiazole ring carbons, and the bromomethyl carbon would be anticipated.

Thiadiazole Carbons: The two carbon atoms within the 1,2,4-thiadiazole ring (C3 and C5) are expected to be significantly deshielded and appear far downfield in the spectrum (typically >150 ppm), reflecting their position within a heteroaromatic system.

Phenyl Carbons: The six carbons of the phenyl ring would produce four distinct signals in the aromatic region (approximately δ 125-140 ppm): one for the ipso-carbon attached to the thiadiazole ring, two for the ortho/meta carbons, and one for the para carbon.

Bromomethyl Carbon: The carbon of the -CH₂Br group would appear in the aliphatic region, shifted downfield due to the electronegative bromine atom.

Table 2: Expected Carbon-13 NMR (¹³C NMR) Signals for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C3 (Thiadiazole) >150
C5 (Thiadiazole) >150
Phenyl (ipso-C) 125 - 140
Phenyl (o, m, p-CH) 125 - 140

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, it would primarily show correlations among the adjacent protons within the phenyl ring, helping to decipher their complex splitting pattern. No cross-peaks would be expected for the bromomethyl protons, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the bromomethyl group to its corresponding ¹³C signal. It would also correlate the aromatic proton signals to their respective phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of different fragments of the molecule. Key expected correlations would include those between the ortho-protons of the phenyl ring and the C3 carbon of the thiadiazole ring, and between the bromomethyl protons and the C5 carbon of the thiadiazole ring, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₉H₇BrN₂S. The presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ⁷⁹Br), allows for precise confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₉H₇BrN₂S -
Monoisotopic Mass (for ⁷⁹Br) 253.95132 Da uni.lu

The experimental measurement of the protonated molecule, [M+H]⁺, at m/z 254.95860 would confirm the elemental composition. uni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion, [M]⁺, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

While specific experimental MS/MS data for this compound is not detailed in the searched literature, a plausible fragmentation pathway can be proposed. The fragmentation would likely initiate at the weakest bonds or involve the loss of stable neutral molecules.

Key Predicted Fragmentation Pathways:

Loss of Bromine: A primary fragmentation step would likely be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable cation.

Ring Fragmentation: The thiadiazole ring could undergo cleavage, potentially losing species like HCN, SCN, or PhCN.

Loss of Bromomethyl Group: The entire -CH₂Br group could be lost as a radical.

Table 4: Predicted Key Fragments in Tandem Mass Spectrometry of this compound ([M+H]⁺)

Fragment Ion Formula Mass of Fragment (Da) Plausible Neutral Loss
[C₉H₇N₂S]⁺ 175.038 HBr
[C₈H₅N₂S]⁺ 159.012 CH₂Br• and H•
[C₇H₅S]⁺ 121.011 CH₂Br•, N₂

Ionization Techniques (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar, medium molecular weight heterocyclic compounds like this compound. Due to the presence of nitrogen atoms in the thiadiazole ring, the molecule can be readily protonated in the ESI source, typically forming a protonated molecular ion [M+H]⁺. This technique is favored for its ability to bring intact molecules into the gas phase with minimal fragmentation, allowing for accurate molecular weight determination. nih.govdntb.gov.ua

The high sensitivity and selectivity of ESI-MS make it an excellent method for identifying isomeric structures and even simulating their mutual rearrangements in the gas phase. nih.govdntb.gov.ua For this compound, ESI-MS would confirm the molecular mass and provide the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments to probe its structure through fragmentation analysis.

Analysis of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, following electrospray ionization, provide valuable information about the compound's structure by analyzing its fragmentation patterns. The fragmentation of 1,3,4-thiadiazole derivatives often follows predictable pathways involving the cleavage of the heterocyclic ring and the loss of substituents. nih.gov

For this compound, the protonated molecule would be subjected to collision-induced dissociation (CID). The most probable fragmentation pathways would involve the cleavage of the weakest bonds. A primary fragmentation step would likely be the loss of the bromine atom or the entire bromomethyl group. Subsequent fragmentation could involve the characteristic loss of N₂ from the thiadiazole ring, a common pathway for related thiadiazoles. nih.gov The phenyl group attached to the ring is expected to be a stable fragment.

A proposed fragmentation pathway is detailed in the table below.

m/z (relative intensity) Proposed Fragment Fragmentation Pathway
255/257[M+H]⁺Protonated parent molecule
175[M - Br]⁺Loss of a bromine radical
161[M - CH₂Br]⁺Cleavage of the C-C bond and loss of the bromomethyl group
104[C₆H₅CNH]⁺Cleavage of the thiadiazole ring
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy

Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts: the phenyl ring, the 1,2,4-thiadiazole heterocycle, and the bromomethyl substituent.

The key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Vibrations from the C-H bonds of the phenyl ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching from the methylene (B1212753) (-CH₂-) group will absorb at wavenumbers just below 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the thiadiazole ring and the C=C bonds of the phenyl ring will produce strong to medium absorptions in the 1600-1400 cm⁻¹ region. vscht.cznih.gov Specifically, C=N stretching in thiadiazole rings is often observed between 1600 and 1550 cm⁻¹. nih.gov

C-S Stretching: The stretching of the C-S bond within the thiadiazole ring typically results in weak absorption bands at lower frequencies, often below 700 cm⁻¹. nih.govresearchgate.net

C-Br Stretching: The carbon-bromine bond stretch is expected in the fingerprint region, with a characteristic absorption band typically found between 700 and 500 cm⁻¹. nih.gov

Identification of Characteristic Absorptions

The IR spectrum provides a unique fingerprint for the molecule, with specific absorptions confirming its structure. The presence of both aromatic and aliphatic C-H stretching bands confirms the phenyl and bromomethyl groups, respectively. The absorptions in the 1600-1400 cm⁻¹ range are characteristic of the conjugated heterocyclic and aromatic ring system. The low-wavenumber region is critical for identifying the halogen substituent and the heteroatoms in the ring.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Significance
C-H StretchAromatic (Phenyl)3100 - 3000Confirms the presence of the phenyl group. vscht.cz
C-H StretchAliphatic (-CH₂Br)3000 - 2850Confirms the presence of the bromomethyl group. vscht.cz
C=N StretchThiadiazole Ring1600 - 1550Characteristic of the heterocyclic ring structure. nih.gov
C=C StretchAromatic Ring1600 - 1450Confirms the benzene ring backbone. vscht.cz
C-Br StretchBromomethyl Group700 - 500Confirms the presence of the bromine substituent. nih.gov
C-S StretchThiadiazole Ring< 700Indicates the sulfur heteroatom in the ring. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its conjugated system, which comprises the phenyl ring and the 1,2,4-thiadiazole ring.

The primary electronic transitions expected are π → π* and n → π*. scielo.brresearchgate.net

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic and heterocyclic system.

n → π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms) to π* antibonding orbitals.

For substituted thiadiazole derivatives, absorption maxima are generally observed in the UV region. Studies on similar 1,3,4-thiadiazole compounds show strong absorption bands between 260 and 370 nm. dergipark.org.trnih.gov The phenyl substituent causes a bathochromic (red) shift compared to an unsubstituted thiadiazole due to the extension of the conjugated π-system. The bromomethyl group, being an auxochrome, is expected to have a minor influence on the absorption maxima.

Electronic Transition Chromophore Expected λₘₐₓ (nm)
π → πPhenyl-thiadiazole conjugated system~260 - 300
n → πN and S heteroatoms in the thiadiazole ring~300 - 370

Conjugation Effects on Electronic Spectra

The electronic absorption spectra of thiadiazole derivatives are governed by the extent of conjugation between the thiadiazole ring and its substituents. In the case of 3-phenyl-1,2,4-thiadiazole (B3053043) systems, the phenyl group is conjugated with the heterocyclic ring, leading to characteristic electronic transitions. The UV-Vis spectra of such compounds are expected to exhibit absorption bands corresponding to π-π* transitions.

For a series of newly synthesized 1,3,4-thiadiazole derivatives, which are isomers of the 1,2,4-thiadiazole of interest, the UV-Vis absorption spectra showed maxima that are influenced by the nature of the substituents. For instance, compounds with extended conjugation through styryl and phenyl substituents exhibit absorption maxima in the range of 350-370 nm. Specifically, a derivative with a methoxy-substituted phenyl ring and a styryl group showed absorption maxima at 242, 274, and 358 nm nih.gov. Another related compound displayed peaks at 245, 276, and 353 nm nih.gov. These absorptions are attributed to π-π* electronic transitions within the conjugated system. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, respectively.

In the context of this compound, the phenyl group at the 3-position allows for significant π-conjugation with the thiadiazole ring. The bromomethyl group at the 5-position is not directly conjugated with the ring system and is expected to have a minimal effect on the position of the main absorption bands. Therefore, the electronic spectrum of this compound is likely to be dominated by the π-π* transitions of the phenyl-thiadiazole core.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures can provide valuable insights into its expected molecular geometry and packing.

Single-crystal X-ray diffraction analysis of related heterocyclic systems, such as fused triazolo-thiadiazole derivatives, reveals key structural features that are likely to be present in this compound. For example, the crystal structure of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole shows that the 1,2,4-triazole and 1,3,4-thiadiazole rings are nearly coplanar cambridge.org. This planarity is a common feature in fused heterocyclic systems and suggests that the phenyl and 1,2,4-thiadiazole rings in the target compound are also likely to adopt a relatively coplanar arrangement to maximize conjugation.

In another example of a bioactive 5-arylimino-1,3,4-thiadiazole derivative, the thiadiazole ring was found to be nearly planar. nih.gov Such studies confirm that the thiadiazole ring provides a rigid scaffold for the attachment of various functional groups.

The bond lengths and angles within the 1,2,4-thiadiazole ring are characteristic of its heterocyclic nature. Based on crystallographic data of related structures, typical bond lengths for a C-S bond in a thiadiazole ring are around 1.70-1.75 Å, while C=N double bonds are approximately 1.30-1.35 Å, and C-N and N-S single bonds are in the range of 1.35-1.40 Å and 1.65-1.70 Å, respectively.

The following table presents representative bond lengths and angles from a related fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure to provide an estimation of the expected values for the 1,2,4-thiadiazole ring in the target compound.

Bond/AngleTypical Value
C-S (Å)1.74
C=N (Å)1.32
C-N (Å)1.38
N-S (Å)1.68
C-S-C (°)88-92
S-C-N (°)110-115
C-N-N (°)110-115
N-N-C (°)105-110

The conformation of this compound in the solid state will be determined by the rotational freedom around the single bond connecting the phenyl group to the thiadiazole ring and the bond connecting the bromomethyl group. The dihedral angle between the phenyl ring and the thiadiazole ring is a key conformational parameter. In many 3-phenyl substituted five-membered heterocycles, this dihedral angle is relatively small, indicating a tendency towards planarity to maximize π-orbital overlap.

In the crystal structure of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, the dihedral angle between the fused triazole-thiadiazole ring system and the phenyl ring is 19.72° cambridge.org. This suggests that a similar, relatively small dihedral angle would be expected for this compound. The bromomethyl group, being attached via a single bond, will have rotational freedom, and its conformation will likely be influenced by crystal packing forces.

The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, several types of interactions can be anticipated. The bromine atom of the bromomethyl group can participate in halogen bonding with electronegative atoms like nitrogen or sulfur of neighboring molecules.

Applications of 5 Bromomethyl 3 Phenyl 1,2,4 Thiadiazole As a Synthetic Building Block

Synthesis of Novel 1,2,4-Thiadiazole (B1232254) Derivatives

The presence of a reactive C-Br bond allows for the straightforward synthesis of diverse 1,2,4-thiadiazole derivatives through various substitution and coupling strategies.

The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of functional groups, enabling the rapid diversification of the 3-phenyl-1,2,4-thiadiazole (B3053043) core structure. Halogenated thiadiazoles are recognized as crucial intermediates where the halogen atom is easily displaced by nucleophiles nih.gov. This reactivity is harnessed to create libraries of compounds for various applications.

Common nucleophiles include:

O-Nucleophiles: Alcohols and phenols can displace the bromide to form ethers.

N-Nucleophiles: Primary and secondary amines react to yield the corresponding substituted amines.

S-Nucleophiles: Thiols are effective nucleophiles, leading to the formation of thioethers.

The reaction of similar bromomethyl-substituted heterocycles with various nucleophiles has been well-documented, demonstrating the broad applicability of this synthetic approach pleiades.online. For instance, reactions with potassium thiolates result in S-alkylation, while reactions with amines like pyrrolidine, piperidine, and morpholine produce the corresponding tertiary amines pleiades.online.

Nucleophile ClassExample NucleophileResulting Functional GroupProduct Structure Example
O-NucleophilePhenoxide (C₆H₅O⁻)Aryloxyether5-(Phenoxymethyl)-3-phenyl-1,2,4-thiadiazole
N-NucleophilePiperidine (C₅H₁₀NH)Tertiary Amine5-((Piperidin-1-yl)methyl)-3-phenyl-1,2,4-thiadiazole
S-NucleophileThiophenolate (C₆H₅S⁻)Thioether5-((Phenylthio)methyl)-3-phenyl-1,2,4-thiadiazole
OtherAzide (N₃⁻)Azide5-(Azidomethyl)-3-phenyl-1,2,4-thiadiazole

Beyond simple substitution, the bromomethyl group facilitates the formation of new carbon-carbon bonds through various cross-coupling reactions. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions are more commonly applied to aryl halides, the reactivity of the bromomethyl group can be exploited in similar transformations, often with other metal catalysts. These reactions are pivotal for linking the thiadiazole core to other aryl or alkyl systems. For example, bromo-substituted benzothiadiazoles have been successfully used in Suzuki-Miyaura and Stille cross-coupling reactions to form arylated heterocycles nih.gov. This indicates the utility of C-Br bonds on such scaffolds for C-C bond formation.

These coupling reactions enable the synthesis of complex molecules where the 3-phenyl-1,2,4-thiadiazole unit is integrated into a larger conjugated system or linked to other pharmacologically active moieties.

Coupling ReactionCoupling PartnerTypical CatalystResulting Linkage
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Palladium complex (e.g., Pd(PPh₃)₄)Aryl-CH₂-
Stille CouplingOrganostannane (R-SnBu₃)Palladium complexAlkyl/Aryl-CH₂-
Sonogashira Coupling (after conversion to alkyne)Terminal Alkyne (RC≡CH)Palladium/Copper complexAlkynyl-CH₂-
Negishi CouplingOrganozinc reagent (R-ZnCl)Palladium or Nickel complexAlkyl/Aryl-CH₂-

Construction of Fused Heterocyclic Systems

The reactivity of the bromomethyl group can be strategically employed to build more complex, fused heterocyclic systems. This is achieved by designing reactions where the bromomethyl group participates in an intramolecular cyclization event.

The bromomethyl group is a key precursor for constructing fused rings. One common strategy involves a two-step process: first, a nucleophilic substitution to introduce a new functional group, followed by an intramolecular reaction to form the new ring.

For example, substitution of the bromide with an azide ion yields 5-(azidomethyl)-3-phenyl-1,2,4-thiadiazole. This azide can then undergo a [3+2] cycloaddition reaction (a Huisgen cycloaddition) with an alkyne, either intramolecularly or intermolecularly, to form a triazole ring fused or linked to the thiadiazole core. Similarly, the bromomethyl group can be used to alkylate a nucleophilic site on an adjacent molecule, setting the stage for a subsequent ring-closing reaction. While some studies report ring contraction of related sulfur-nitrogen heterocycles nih.gov, the functional handle on 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole is more commonly exploited for ring annulation. The synthesis of fused systems, such as thiazolo[3,2-b] nih.govchemicalbook.comnih.govtriazoles, often involves the reaction of a heterocyclic thiol with a synthon containing two electrophilic centers mdpi.com. In a similar vein, the bromomethyl group can act as one electrophilic center in a sequence designed to build a new fused ring.

StrategyIntermediate Functional GroupReaction Partner / TypeResulting Fused Ring System (Example)
[3+2] CycloadditionAzide (-CH₂N₃)Intramolecular AlkyneThiadiazolo-triazole fused system
Intramolecular AlkylationTethered Nucleophile (e.g., -CH₂-S-R-NH₂)Intramolecular CyclizationThiadiazolo-thiazine fused system
Condensation ReactionAmine (-CH₂NH₂)1,3-Dicarbonyl compoundThiadiazolo-pyrimidine fused system

Integration into Advanced Organic Materials

The unique electronic properties of the 1,2,4-thiadiazole ring make it an attractive component for advanced organic materials. The 3-phenyl-5-(bromomethyl)-1,2,4-thiadiazole building block provides a convenient method for incorporating this heterocycle into larger, functional molecules.

The 1,2,5-thiadiazole ring system is noted for its electron-withdrawing properties and has been incorporated into electron donor molecules and low-band-gap polymers for materials science applications thieme-connect.de. Similarly, the 1,2,4-thiadiazole isomer is an electron-deficient heterocycle. This characteristic is highly desirable in materials for OLEDs, where precise control over electron affinity and transport properties is crucial for efficient device performance.

This compound serves as a precursor to attach the electron-deficient phenyl-thiadiazole unit to other parts of an organic semiconductor. Through the substitution or coupling reactions described previously, this unit can be covalently bonded to:

Hole-transporting moieties (e.g., triphenylamines)

Electron-transporting moieties

Emissive chromophores to tune their electronic properties

Polymer backbones to create functional polymers for solution-processable OLEDs

The incorporation of the thiadiazole unit can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport, which are critical for balanced charge recombination and high efficiency in OLED devices. The planarity and electron-withdrawing nature of the thiadiazole ring can also enhance intermolecular contacts, which is beneficial for charge mobility in thin films thieme-connect.de.

Building Block for Organic Semiconductors

The pursuit of novel organic semiconducting materials is driven by their potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor. In this context, this compound serves as a valuable building block for the synthesis of donor-acceptor (D-A) type organic semiconductors.

The 1,2,4-thiadiazole ring is an electron-deficient moiety, making it an effective electron acceptor unit. The phenyl group at the 3-position can be further functionalized to modulate the electronic properties of the molecule. The key to its utility as a building block lies in the reactive bromomethyl group at the 5-position. This group can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of various electron-donating units. This modular approach enables the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting D-A molecule, which is crucial for optimizing charge injection and transport properties in an organic semiconductor.

For instance, the bromomethyl group can react with thiols, amines, or alkoxides of electron-rich aromatic or heterocyclic systems to create extended π-conjugated structures. The resulting molecules, with their alternating donor and acceptor units, can exhibit tailored bandgaps and charge carrier mobilities, essential characteristics for efficient semiconductor performance.

Table 1: Potential Donor Moieties for Synthesis of Organic Semiconductors

Donor MoietyPotential Reaction with this compoundResulting Structure Type
ThiopheneNucleophilic substitution with a thiophenethiolD-A Conjugated Molecule
CarbazoleN-alkylation of carbazoleD-A Conjugated Molecule
FluoreneC-alkylation of a fluorene derivativeD-A Conjugated Molecule
TriphenylamineN-alkylation of a triphenylamine derivativeD-A Conjugated Molecule

Development of π-Electron Systems for Photophysical Applications

The development of advanced photophysical materials for applications such as fluorescent probes, sensors, and nonlinear optics relies on the precise engineering of molecules with specific light absorption and emission properties. The this compound scaffold provides a platform for the construction of novel π-electron systems with tunable photophysical characteristics.

The inherent electronic properties of the 3-phenyl-1,2,4-thiadiazole core, combined with the ability to introduce a wide variety of chromophores and fluorophores via the reactive bromomethyl handle, allows for the creation of molecules with tailored absorption and emission profiles. The extension of the π-conjugated system through the introduction of other aromatic or heterocyclic units can lead to a red-shift in the absorption and emission spectra, a phenomenon desirable for many biological imaging and optoelectronic applications.

Furthermore, the introduction of specific functional groups can impart sensitivity to the local environment, such as changes in polarity, pH, or the presence of specific analytes. This can lead to the development of "smart" materials that exhibit a change in their photophysical properties in response to external stimuli. The rigid and planar nature of the thiadiazole ring can also contribute to high fluorescence quantum yields in the resulting molecules by minimizing non-radiative decay pathways.

Table 2: Potential Photophysical Properties of Derivatives

Derivative StructureExpected Absorption Max (λmax)Expected Emission Max (λem)Potential Application
Thiophene-linked derivative350-450 nm450-550 nmOrganic Light-Emitting Diodes (OLEDs)
Carbazole-linked derivative380-480 nm480-600 nmFluorescent Probes
Fluorene-linked derivative400-500 nm500-650 nmTwo-Photon Absorption Materials
Triphenylamine-linked derivative420-520 nm520-700 nmDye-Sensitized Solar Cells (DSSCs)

Q & A

Basic: What are the established methods for synthesizing 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole derivatives?

The synthesis typically involves nucleophilic substitution reactions using bromoalkanes as alkylating agents. For example, 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thiol reacts with bromoalkanes (e.g., bromopropane, bromobutane) to yield derivatives. Reaction optimization includes controlling solvent polarity, temperature (60–80°C), and stoichiometric ratios to maximize yields. Characterization involves elemental analysis, 1H NMR, IR spectroscopy, and chromatographic mass spectrometry to confirm structure and purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing novel derivatives?

A combination of 1H NMR (to confirm proton environments and substitution patterns), IR spectroscopy (to identify functional groups like C-Br or S-H bonds), and mass spectrometry (to verify molecular weight and fragmentation patterns) is essential. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of triazole-thione analogs . Chromatographic methods (e.g., HPLC) ensure compound purity .

Basic: What safety protocols are recommended for handling brominated thiadiazoles?

Brominated compounds require stringent safety measures:

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Store in dry, ventilated environments away from ignition sources.
  • Dispose of waste via approved chemical disposal services.
    Refer to safety data sheets for specific hazards, such as environmental toxicity or reactivity with reducing agents .

Advanced: How can reaction conditions be optimized to improve yields of bromomethyl-substituted thiadiazoles?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
  • Temperature gradients : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of thiol precursor to bromoalkane maximizes substitution efficiency. Post-reaction purification via column chromatography removes unreacted starting materials .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or IR data (e.g., unexpected peaks or missing signals) require:

  • Cross-validation with alternative techniques (e.g., 13C NMR or high-resolution mass spectrometry).
  • Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental results.
  • Recrystallization to obtain pure phases, as impurities or polymorphic forms can distort data .

Advanced: What strategies evaluate the biological activity of bromomethyl-thiadiazole derivatives?

  • Antimicrobial assays : Use microdilution methods (e.g., MIC determination) against bacterial/fungal strains.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl groups, bromine position) to correlate structural features with activity.
  • Cytotoxicity screening : Test against mammalian cell lines to assess selectivity. Reference studies on triazole-thiones show promising antimycobacterial activity .

Advanced: What unexplored research avenues exist for bromomethyl-thiadiazole derivatives?

  • Heterocyclic fusion : Synthesize fused analogs (e.g., triazolo-thiadiazoles) to explore enhanced bioactivity.
  • Salt formation : Investigate acid-base reactions to improve solubility (e.g., sodium or hydrochloride salts).
  • Environmental impact studies : Assess biodegradation pathways and ecotoxicity, which are underreported in current literature .

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